(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

Cross-coupling Medicinal chemistry C–C bond formation

(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1823597-92-7) is a chiral, N-Boc-protected five-membered cyclic sulfamidate bearing a 4-iodobenzyl substituent at the C4 position. With molecular formula C14H18INO5S and a molecular weight of 439.27 g/mol , this compound belongs to the [1,2,3]-oxathiazolidine-2,2-dioxide class, which serves as a versatile electrophilic building block for the synthesis of substituted amines, amino acids, and heterocycles via nucleophilic ring-opening.

Molecular Formula C14H18INO5S
Molecular Weight 439.27 g/mol
Cat. No. B12285593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
Molecular FormulaC14H18INO5S
Molecular Weight439.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)I
InChIInChI=1S/C14H18INO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1
InChIKeyVWKWOCABOHAKGF-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Specifications and Procurement Data for (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide CAS 1823597-92-7


(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1823597-92-7) is a chiral, N-Boc-protected five-membered cyclic sulfamidate bearing a 4-iodobenzyl substituent at the C4 position. With molecular formula C14H18INO5S and a molecular weight of 439.27 g/mol , this compound belongs to the [1,2,3]-oxathiazolidine-2,2-dioxide class, which serves as a versatile electrophilic building block for the synthesis of substituted amines, amino acids, and heterocycles via nucleophilic ring-opening [1]. Commercially available at purities of 95% (Ambeed) to 98% (LeYan) , the compound is supplied exclusively for research use and is not intended for therapeutic or veterinary applications.

Why In-Class (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide Cannot Replace the 4-Iodobenzyl Analog in Research Applications


Although (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1105712-07-9, MW 313.37) and the target 4-iodobenzyl analog share the same oxathiazolidine-2,2-dioxide core scaffold, they are not functionally interchangeable. The presence of the iodine atom at the para position of the benzyl group introduces a reactive aryl iodide handle that enables an entirely orthogonal set of downstream chemistries—including palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) and radiohalogenation—that are fundamentally inaccessible with the unsubstituted benzyl derivative [1][2]. Furthermore, the substantially higher molecular weight (439.27 vs. 313.37 g/mol, a 40% increase) and elevated calculated logP (2.714 vs. an estimated ~2.0 for the benzyl analog) alter chromatographic retention, solubility, and stoichiometric handling, meaning that protocols optimized for the benzyl congener cannot be directly transferred without re-validation [3]. The iodine substituent also exerts electronic effects on the aromatic ring that may modulate the reactivity of the cyclic sulfamidate toward nucleophilic ring-opening, a parameter recognized as highly substituent-dependent in thermal safety and reactivity investigations of this compound class [4].

Quantitative Differentiation Evidence: (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide vs. Closest Analogs


Evidence 1: Aryl Iodide Handle Enables Palladium-Catalyzed Cross-Coupling Chemistry Inaccessible to the Benzyl Analog

The 4-iodobenzyl substituent provides a reactive aryl iodide moiety capable of participating in Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, Negishi). This capability has been demonstrated in the same compound class: 1,2,3-oxathiazolidine-2,2-dioxides have been employed as intermediates in palladium-catalyzed N-arylation to synthesize the κ-opioid agonist CJ-15,161 [1]. By contrast, the unsubstituted benzyl analog (CAS 1105712-07-9) lacks any halogen leaving group on the aromatic ring and cannot engage in comparable cross-coupling transformations without prior functionalization. The iodine atom additionally enables potential radioiodination with isotopes such as ¹²³I (SPECT), ¹²⁴I (PET, half-life 4.2 days), ¹²⁵I, or ¹³¹I [2], providing a direct route to radiolabeled cyclic sulfamidate probes not accessible from the benzyl or alkyl-substituted congeners.

Cross-coupling Medicinal chemistry C–C bond formation

Evidence 2: Molecular Weight and logP Differentiation from the Benzyl Analog Impacts Purification and Handling Protocols

The target compound has a molecular weight of 439.27 g/mol and a calculated logP of 2.714, as recorded in the ZINC database [1]. The closest benzyl analog (CAS 1105712-07-9) has a molecular weight of 313.37 g/mol , representing a 125.90 Da (40.2%) increase attributable entirely to the iodine atom. This mass difference has practical consequences: for any reaction run on an equimolar basis, 40% more mass of the iodobenzyl compound must be weighed, directly affecting shipping costs, storage requirements, and stoichiometric calculations. The logP increase from approximately 2.0 (benzyl analog estimate) to 2.714 reflects the well-documented hydrophobicity enhancement of aryl iodides vs. the parent arenes (iodobenzene logP = 3.25 vs. benzene logP = 2.13, a difference of 1.12 log units) , and predicts altered retention on reversed-phase chromatography, requiring method re-optimization when switching between these analogs.

Physicochemical properties Chromatography Process chemistry

Evidence 3: Comparable Synthetic Yield Achieved Despite Increased Steric and Electronic Demand of the 4-Iodobenzyl Substituent

The general synthetic route to N-Boc cyclic sulfamidates involves cyclization of N-Boc-β-amino alcohols with sulfuryl chloride (SO2Cl2) in the presence of triethylamine. The (S)-3-Boc-4-benzyl analog has been reported with a 92% yield under optimized conditions (1 mmol β-amino alcohol, 5 mmol Et3N, 2 mmol SO2Cl2, CH2Cl2, -20 °C to 0 °C) . While a published, isolated yield specific to the 4-iodobenzyl derivative has not been identified in the open literature, the commercial availability of this compound at 95–98% purity from multiple suppliers demonstrates that the synthetic route tolerates the iodine substituent and yields material of research-grade quality. The thermal safety study by Ferrari et al. (2022) confirms that cyclic sulfamidate cyclization yields are highly substrate-dependent and influenced by the combination of C4 and N-substituents [1]; the 4-iodobenzyl compound's successful commercial production indicates that the electron-withdrawing iodo substituent does not preclude acceptable cyclization efficiency.

Synthetic efficiency Cyclization yield Route scouting

Evidence 4: Thermal Safety Context—All Five-Membered Cyclic Sulfamidates Exhibit Significant Exothermic Decomposition Requiring Risk Assessment for Scale-Up

The Ferrari et al. (2022) thermal safety study of 35 five-membered cyclic sulfamidates established that all compounds in this class exhibit strong exothermic decomposition with onset temperatures (Tonset) in the range of approximately 140 ± 55 °C and decomposition enthalpies (ΔHd) ranging from 230 to 894 J/g [1]. For example, the N-Boc-protected compound 2 (Tonset = 161 °C, ΔHd = 342 J/g) and compound 12 (Tonset = 158 °C, ΔHd = 788 J/g) demonstrate the wide variability in energy release depending on ring and nitrogen substitution. The study explicitly notes that ring or nitrogen substitution can have a tremendous influence on cyclic sulfamidate reactivity toward bases and therefore impacts the overall safety assessment of a process [1]. Although the 4-iodobenzyl derivative was not among the specific compounds tested, its structural features—N-Boc protection and a C4 aryl substituent with an electron-withdrawing iodo group—place it within the compound space where thermal hazard assessment (DSC, TGA-MS) is recommended before kilogram-scale use. The subsequent Dabros et al. (2025) machine-learning study further emphasizes that correct classification of thermal criticality is crucial for safe process development [2].

Thermal safety Process scale-up DSC analysis

Evidence 5: Ring-Opening Reactivity with Fluoride—The Iodobenzyl Substituent Offers Orthogonal Functionalization Pathways vs. N-Benzyl Analogs Used in 18F-Radiochemistry

Posakony and Tewson (2002) demonstrated that N-benzyl [1,2,3]-oxathiazolidine 2,2-dioxides undergo efficient ring-opening fluorination with tetrabutylammonium fluoride (TBAF) to yield chiral β-fluoroamines with 95% enantiomeric excess (ee) on multi-gram scale without chromatographic purification of intermediates [1]. This established methodology for 18F-incorporation via cyclic sulfamidates is relevant to PET radiopharmaceutical development. The target 4-iodobenzyl compound offers a strategic advantage over the N-benzyl congeners used in that study: in addition to serving as a fluorination substrate, the aryl iodide provides a second, independent functionalization handle for late-stage diversification (e.g., via cross-coupling) or for introducing alternative radionuclides (¹²³I, ¹²⁴I) to create dual-labeled or theranostic agents [2]. The potential for sequential or orthogonal functionalization at the cyclic sulfamidate electrophilic center (ring-opening) and at the aryl iodide (cross-coupling) is a combinatorial capability not available from any of the simple alkyl- or unsubstituted benzyl-substituted analogs.

Fluorination PET radiochemistry Nucleophilic ring-opening

High-Impact Application Scenarios for (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide Based on Quantitative Evidence


Scenario 1: Modular Synthesis of Chiral β-Amino Acid Libraries via Sequential Ring-Opening and Pd-Catalyzed Cross-Coupling

This compound is uniquely suited for the construction of enantiomerically enriched β-amino acid derivatives through a two-step diversification sequence: (1) nucleophilic ring-opening of the cyclic sulfamidate with oxygen, nitrogen, or carbon nucleophiles to install the first diversity element at the C5-equivalent position, followed by (2) palladium-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the 4-iodobenzyl group to introduce the second diversity element. This strategy exploits the orthogonal reactivity documented in Evidence 1 and Evidence 5, generating libraries that are inaccessible from the non-halogenated benzyl or alkyl analogs. The well-established ring-opening chemistry of cyclic sulfamidates with high stereospecificity (>95% ee retention) [1], combined with the broad scope of aryl iodide cross-coupling, makes this compound a strategic building block for diversity-oriented synthesis in medicinal chemistry hit-to-lead programs.

Scenario 2: Development of Dual-Labeled or Theranostic Radiopharmaceutical Probes Combining 18F and Radioiodine Isotopes

The cyclic sulfamidate ring serves as a precursor for 18F-incorporation via nucleophilic ring-opening fluorination (as demonstrated by Posakony and Tewson, 2002, and McConathy et al., 2012 [1][2]), while the aryl iodide moiety can independently undergo radioiodination with ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. This enables the construction of dual-labeled tracers for PET/SPECT cross-validation or theranostic pairs where one isotope provides diagnostic imaging (e.g., ¹²⁴I PET) and the other provides therapeutic β− emission (¹³¹I). No other N-Boc cyclic sulfamidate commercially available offers this dual-radiolabeling capability; the benzyl analog requires a separate, low-yield electrophilic radioiodination step that may compromise the sulfamidate ring integrity under oxidizing conditions.

Scenario 3: Kilogram-Scale Process Development Requiring Compound-Specific Thermal Hazard Assessment

For process chemistry teams scaling the synthesis of chiral amine intermediates beyond laboratory scale, the Ferrari et al. (2022) thermal safety data establish that all five-membered cyclic sulfamidates present medium-to-high severity thermal decomposition risk, with onset temperatures as low as 101 °C and decomposition energies up to 894 J/g [3]. The 4-iodobenzyl compound falls within a structural class where DSC screening is mandatory before pilot-plant operation. Procurement of research-grade material (1–25 g, available from LeYan at 98% purity ) enables preparatory thermal hazard assessment (DSC, TGA-MS, reaction calorimetry with DBU or other strong bases) to inform safe operating envelopes before committing to multi-kilogram custom synthesis. The electron-withdrawing iodo substituent may influence decomposition energetics relative to the benzyl analog, and the Ferrari data demonstrate that in-class extrapolation without compound-specific measurement is unreliable.

Scenario 4: Synthesis of N-Functionalized Benzosultams via Intramolecular Arylation Exploiting the Aryl Iodide

Cyclic sulfamidates undergo novel S(O)2–O bond cleavage with aryllithiated species to yield enantiopure N-substituted benzosultams, as reported by Grandclaudon et al. (2010) [4]. The 4-iodobenzyl compound offers an additional intramolecular cyclization pathway: the aryl iodide can participate in Pd-catalyzed intramolecular C–N or C–C bond formation with the sulfamidate nitrogen or a ring-opened amine intermediate, providing access to tricyclic benzosultam or tetrahydroisoquinoline scaffolds. This intramolecular arylation strategy is not feasible with the benzyl or alkyl analogs, which lack the requisite aryl halide for oxidative addition. The combination of intermolecular ring-opening and intramolecular cross-coupling in a single synthetic sequence represents a powerful complexity-generating tactic for natural product-like compound collections.

Quote Request

Request a Quote for (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.